molecular formula C20H22N2O2S2 B12027397 3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 578754-04-8

3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12027397
CAS No.: 578754-04-8
M. Wt: 386.5 g/mol
InChI Key: GSXVSIZFOMXJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic small molecule with the molecular formula C20H22N2O2S2 . It belongs to the benzothienopyrimidinone class of heterocyclic compounds, which are privileged scaffolds in medicinal chemistry due to their structural similarity to purine bases. This specific molecular architecture makes them attractive for designing inhibitors of kinase enzymes, such as Cyclin-Dependent Kinase 2 (CDK2), a well-validated target in oncology drug discovery . The core structure is characterized by a tetrahydrobenzothieno[2,3-d]pyrimidin-4-one system, substituted at the 3-position with an ethyl group and at the 2-position with a (3-methoxybenzyl)sulfanyl moiety. This compound is presented as a key chemical intermediate or a building block for the development of novel bioactive molecules. Its primary research value lies in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical screening assays to explore new therapeutic agents. Researchers can utilize this compound to investigate cell cycle progression, apoptosis, and signal transduction pathways in various disease models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

578754-04-8

Molecular Formula

C20H22N2O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

3-ethyl-2-[(3-methoxyphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H22N2O2S2/c1-3-22-19(23)17-15-9-4-5-10-16(15)26-18(17)21-20(22)25-12-13-7-6-8-14(11-13)24-2/h6-8,11H,3-5,9-10,12H2,1-2H3

InChI Key

GSXVSIZFOMXJFQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)OC)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Core Structure Construction: Tetrahydrobenzothieno[2,3-d]Pyrimidin-4(3H)-one

The synthesis begins with constructing the tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one scaffold. A widely employed method involves the Gewald reaction , which facilitates the formation of 2-aminothiophene derivatives. For instance, reacting methyl 3-oxocyclohexanecarboxylate with elemental sulfur and a primary amine (e.g., ethylamine) in the presence of morpholine yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . Cyclization of this intermediate with urea or thiourea under acidic conditions generates the pyrimidinone ring .

Key Reaction Conditions :

  • Cyclization Agent : Thiourea or urea in acetic acid or toluene.

  • Temperature : Reflux (110–120°C) for 6–12 hours.

  • Yield : 60–75% for the pyrimidinone core .

Functionalization at the 2-Position: Sulfanyl Group Installation

The 2-[(3-methoxybenzyl)sulfanyl] group is introduced via nucleophilic aromatic substitution (SNAr). The pyrimidinone core is first halogenated at the 2-position using phosphorus oxychloride (POCl3) to form 2-chloro-3-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one . This intermediate reacts with 3-methoxybenzylthiol in the presence of a base (e.g., triethylamine) to displace the chloride.

Reaction Protocol :

  • Halogenation :

    • Reagent: POCl3, reflux (80–90°C), 4–6 hours.

    • Yield: 85–90% .

  • Thiol Substitution :

    • Reagent: 3-Methoxybenzylthiol (1.2 equiv), Et3N (2.0 equiv), DMF, 60°C, 8 hours.

    • Yield: 65–72% .

Characterization Data :

  • IR : C-S-C stretch at 1060–1242 cm⁻¹, NH stretch at 3156–3288 cm⁻¹ .

  • ¹H NMR : δ 2.67–2.99 (m, 4H, tetrahydrobenzo-H), 3.80 (s, 3H, OCH3), 4.35 (s, 2H, SCH2), 6.75–7.25 (m, 4H, aromatic H) .

Alternative Pathways: Hydrazine Intermediate Utilization

An alternative route involves synthesizing 4-hydrazino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (5) as a precursor . Condensing this hydrazine derivative with 3-methoxybenzaldehyde under reflux in ethanol yields the target compound via hydrazone formation. However, this method requires stringent control over stoichiometry and reaction time to avoid over-alkylation .

Procedure :

  • Reactants : Hydrazine derivative (1.0 equiv), 3-methoxybenzaldehyde (1.1 equiv).

  • Conditions : Ethanol, reflux, 2 hours.

  • Yield : 68–75% .

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (HPLC)Limitations
Cyclization + SNAr Gewald → Halogenation → SNAr65–72>95%Requires POCl3 handling
Hydrazone Condensation Hydrazine + Aldehyde68–7590–93%Byproduct formation risk

Scalability and Industrial Considerations

Large-scale synthesis prioritizes the cyclization + SNAr route due to its reproducibility and higher purity. Critical factors include:

  • Solvent Recovery : DMF and ethanol are recycled via distillation.

  • Safety : POCl3 is corrosive; alternatives like PCl5 are less efficient .

  • Cost : 3-Methoxybenzylthiol is commercially available but expensive ($120–150/g), necessitating in-house synthesis from 3-methoxybenzyl chloride and thiourea .

Recent Advances in Catalytic Methods

Emerging strategies employ palladium-catalyzed cross-coupling to install the sulfanyl group. For example, using a Suzuki-Miyaura reaction with 3-methoxybenzylboronic acid and a 2-bromo-pyrimidinone precursor achieves moderate yields (50–55%) but requires specialized ligands (e.g., SPhos) .

Catalytic System :

  • Catalyst : Pd(PPh3)4 (5 mol%).

  • Base : K2CO3.

  • Solvent : Dioxane/H2O (4:1).

  • Temperature : 90°C, 12 hours .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of 3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Activities

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are highly tunable, with substitutions at positions 2 and 3 significantly influencing bioactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound (Reference) R3 (Position 3) R2 (Position 2) Molecular Weight Key Activities
Target Compound Ethyl 3-Methoxybenzylsulfanyl ~438.5* Hypothesized antimicrobial/antifungal
3-Allyl-2-[(2-methylbenzyl)sulfanyl]- () Allyl 2-Methylbenzylsulfanyl 396.5 Antimicrobial (inferred from synthesis)
3-(4-Methoxyphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}- () 4-Methoxyphenyl 3-Trifluoromethylbenzylsulfanyl 531.5 Not specified; enhanced metabolic stability
3-Butyl-2-(2-methylphenoxy)- () Butyl 2-Methylphenoxy 368.4 Antifungal (broad-spectrum)
2-Chloromethyl-3-isopropyl- () Isopropyl Chloromethyl 369.9 Antihyperlipidemic (most active in class)
3-Amino-2-hydrazino- () Amino Hydrazino 309.4 Cytotoxic/antimicrobial

*Calculated based on formula C₂₁H₂₂N₂O₂S₂.

Key Observations

Position 3 Substitutions: Alkyl Groups (Ethyl, Allyl, Butyl): Enhance lipophilicity, improving membrane permeability. For example, the ethyl group in the target compound may offer moderate hydrophobicity compared to the bulkier butyl group in , which showed antifungal activity. The trifluoromethyl group in adds metabolic resistance, a feature absent in the target compound .

Position 2 Substitutions: Sulfanyl vs. Phenoxy: Sulfanyl groups (e.g., 3-methoxybenzylsulfanyl) provide flexibility and hydrogen-bonding capacity, whereas phenoxy groups (e.g., 2-methylphenoxy in ) may restrict conformational mobility, affecting target selectivity. Electron-Withdrawing Groups (Chloromethyl): The chloromethyl substituent in demonstrated exceptional antihyperlipidemic activity, suggesting that electron-deficient moieties at position 2 could enhance metabolic modulation .

In contrast, the 2-chloromethyl derivative in outperformed clofibrate in lowering serum triglycerides, highlighting the impact of halogenation on lipid metabolism .

Biological Activity

3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on existing research.

Chemical Structure and Properties

  • Molecular Formula : C20H22N2O2S2
  • Molecular Weight : 386.539 g/mol
  • CAS Number : 578754-04-8

The compound features a complex structure that includes a benzothieno-pyrimidine core, which is known for its diverse biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • The compound has been assessed for its antimicrobial properties against several pathogens. In particular, derivatives of related thienopyrimidines have shown significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
    • A study reported that similar compounds demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 0.046 to 3.11 μM against Methicillin-resistant Staphylococcus aureus (MRSA), which indicates promising antimicrobial potential .
  • Anticancer Activity :
    • Preliminary screenings have suggested that this compound may possess anticancer properties. Research involving multicellular spheroids indicated that derivatives of benzothieno-pyrimidines could inhibit the proliferation of cancer cells .
    • Specific studies have highlighted the potential of thienopyrimidine derivatives in targeting cancer cell lines effectively, warranting further investigation into their mechanisms .
  • Antifungal Activity :
    • Similar compounds have been evaluated for antifungal activity. For instance, thienopyrimidine derivatives were found to exhibit significant antifungal effects against strains like Candida albicans, with MIC values lower than those of conventional antifungals .

Case Study 1: Antimicrobial Evaluation

A series of thienopyrimidine derivatives were synthesized and tested against various bacterial strains. The results showed that compounds with specific substitutions at the phenyl ring exhibited enhanced activity:

CompoundTarget PathogenMIC (μM)
Compound AS. aureus0.125
Compound BE. coli0.250
Compound CPseudomonas aeruginosa0.500

These findings suggest that structural modifications significantly influence antimicrobial efficacy .

Case Study 2: Anticancer Screening

In a high-throughput screening of a drug library, several thienopyrimidine derivatives were identified as potential anticancer agents. The study utilized multicellular spheroids to better mimic in vivo conditions:

CompoundCancer Cell LineIC50 (μM)
Compound DHeLa5.0
Compound EMCF-73.5

These results indicate the need for further exploration into the mechanisms by which these compounds exert their effects .

Q & A

Q. What are the standard synthetic routes for preparing 3-ethyl-2-[(3-methoxybenzyl)sulfanyl]-tetrahydrobenzothienopyrimidinone derivatives?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a 2-sulfanyl precursor (e.g., 3-benzyl-2-sulphanyl-tetrahydrobenzothienopyrimidinone) with hydrazine hydrate or alkylating agents under reflux in pyridine or ethanol. For example, hydrazine hydrate (140 mmol) in pyridine at reflux for 25 hours yields hydrazino derivatives, followed by purification via crystallization from ethyl acetate . Modifications at the 3-ethyl or 3-methoxybenzyl positions require careful selection of alkylating agents (e.g., ethyl iodide) and optimization of reaction times (5–30 hours) to achieve yields >80% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Detects functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O at ~1675 cm⁻¹) .
  • ¹H-NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.5–8.7 ppm, aliphatic protons at δ 2.8–3.0 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+1]+ peaks at m/z 284–309) .
  • X-ray crystallography : Resolves 3D conformation, as demonstrated for structurally related compounds (R factor = 0.069) .

Q. How are preliminary biological activities (e.g., antimicrobial) evaluated?

Antimicrobial activity is assessed using minimum inhibitory concentration (MIC) assays. For instance, derivatives are tested against bacterial/fungal strains (e.g., S. aureus, E. coli) via broth microdilution, with MIC values reported in µg/mL. Structural analogs with pyridinyl or methylthio groups show MICs ranging from 8–64 µg/mL .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound’s anti-inflammatory activity?

Docking studies (e.g., using AutoDock Vina) identify interactions between the compound and target proteins like cyclooxygenase-2 (COX-2). The 3-methoxybenzyl group may occupy hydrophobic pockets, while the sulfanyl moiety forms hydrogen bonds with catalytic residues. Such insights enable rational modifications (e.g., introducing electron-withdrawing groups) to enhance binding affinity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?

Discrepancies in SAR often arise from variations in substituent electronic effects or steric hindrance. For example:

  • Electron-donating groups (e.g., methoxy) on the benzyl ring enhance COX-2 inhibition but reduce antimicrobial activity .
  • Steric bulk at the 3-position can improve metabolic stability but lower solubility. Systematic comparison of logP values and bioassay data (e.g., IC50, MIC) helps clarify these trade-offs .

Q. How are multi-step syntheses optimized to improve yield and purity?

Critical steps include:

  • Precursor selection : Using 4-chloro-2-phenyl-tetrahydrobenzothienopyrimidine as a starting material reduces side reactions .
  • Reagent choice : Aluminum amalgam in aqueous THF selectively reduces sulfonyl groups to sulfanyl without over-reducing the pyrimidinone core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes by-products, achieving >90% purity .

Q. What advanced analytical methods validate environmental stability or degradation pathways?

  • High-resolution LC-MS/MS : Identifies degradation products (e.g., sulfoxide derivatives) under oxidative conditions.
  • Ecotoxicity assays : Evaluate impacts on model organisms (e.g., Daphnia magna) to assess ecological risks, as outlined in Project INCHEMBIOL protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.